

# LysoSensor™ PDMPO Staining: Application Notes and Protocols

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## Compound of Interest

Compound Name: LysoSensor PDMPO

Cat. No.: B12408016

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## Introduction

LysoSensor™ Yellow/Blue DND-160, also known as PDMPO, is a fluorescent acidotropic probe used to investigate the pH of acidic organelles, such as lysosomes, in live cells.[1][2] As a weak base, it freely permeates the cell membrane and accumulates in acidic compartments through protonation.[3][4] This protonation relieves the dye's fluorescence quenching, leading to a pH-dependent increase in fluorescence intensity.[3]

A key feature of PDMPO is its dual-excitation and dual-emission properties, which are pH-dependent. In less acidic or neutral environments, the probe emits blue fluorescence, while in more acidic organelles like lysosomes, the fluorescence shifts to yellow. This ratiometric capability allows for the quantitative measurement of lysosomal pH by analyzing the ratio of the two emission intensities. This probe is a valuable tool for studying lysosomal biogenesis and function, as well as cellular processes involving acidic organelles.

## Quantitative Data Summary

The following table summarizes the key spectral properties and recommended experimental parameters for LysoSensor™ PDMPO.

Parameter	Value	Notes
pKa	~4.47–5.2	The pH at which the probe is 50% protonated.
Excitation Wavelengths	329 nm / 384 nm	pH-dependent dual-excitation peaks.
Emission Wavelengths	440 nm (Blue) / 540 nm (Yellow)	In weakly acidic organelles, it emits blue fluorescence, shifting to yellow in more acidic lysosomes.
Stock Solution Conc.	1 mM in anhydrous DMSO	Store at -20°C, protected from light. Stable for at least three months.
Working Concentration	1–5 μM	The optimal concentration may vary depending on the cell type.
Incubation Time	1–5 minutes	Longer incubation times may have an alkalinizing effect on lysosomes.

## Experimental Protocols

### Reagent Preparation

- **PDMPO Stock Solution (1 mM):** Dissolve the lyophilized PDMPO in anhydrous DMSO to a final concentration of 1 mM. Aliquot and store at -20°C, protected from light. Before use, warm the stock solution to room temperature.
- **PDMPO Working Solution (1–5 μM):** On the day of the experiment, dilute the 1 mM stock solution into pre-warmed (37°C) cell culture medium to the desired final concentration (e.g., add 1 μL of 1 mM stock to 1 mL of medium for a 1 μM working solution). Prepare this solution immediately before use.

### Protocol 1: Staining of Live Adherent Cells

This protocol is suitable for cells grown on coverslips or in culture dishes.

- **Cell Seeding:** Seed adherent cells on coverslips or in an appropriate imaging dish to reach 30-60% confluency on the day of the experiment.
- **Staining:** Remove the culture medium and add the pre-warmed PDMPO working solution to the cells.
- **Incubation:** Incubate the cells at 37°C in a 5% CO<sub>2</sub> environment for 1-5 minutes. It is critical to keep incubation times short to avoid potential alkalinizing effects of the probe.
- **Washing:** Gently remove the staining solution and wash the cells twice with pre-warmed culture medium or 1X PBS.
- **Imaging:** Immediately proceed with imaging using a fluorescence microscope equipped with the appropriate filter sets for blue and yellow/green fluorescence. Maintain the cells at 37°C and 5% CO<sub>2</sub> during imaging.

## Protocol 2: Staining of Live Suspension Cells

- **Cell Preparation:** Centrifuge the suspension cells to obtain a pellet and aspirate the supernatant.
- **Resuspension and Staining:** Gently resuspend the cell pellet in the pre-warmed (37°C) PDMPO working solution.
- **Incubation:** Incubate the cells under their normal growth conditions for 1-5 minutes.
- **Washing:** Centrifuge the cells, remove the staining solution, and resuspend the cells in fresh, pre-warmed medium for observation.
- **Imaging:** Transfer the cells to a suitable imaging chamber and proceed with fluorescence microscopy.

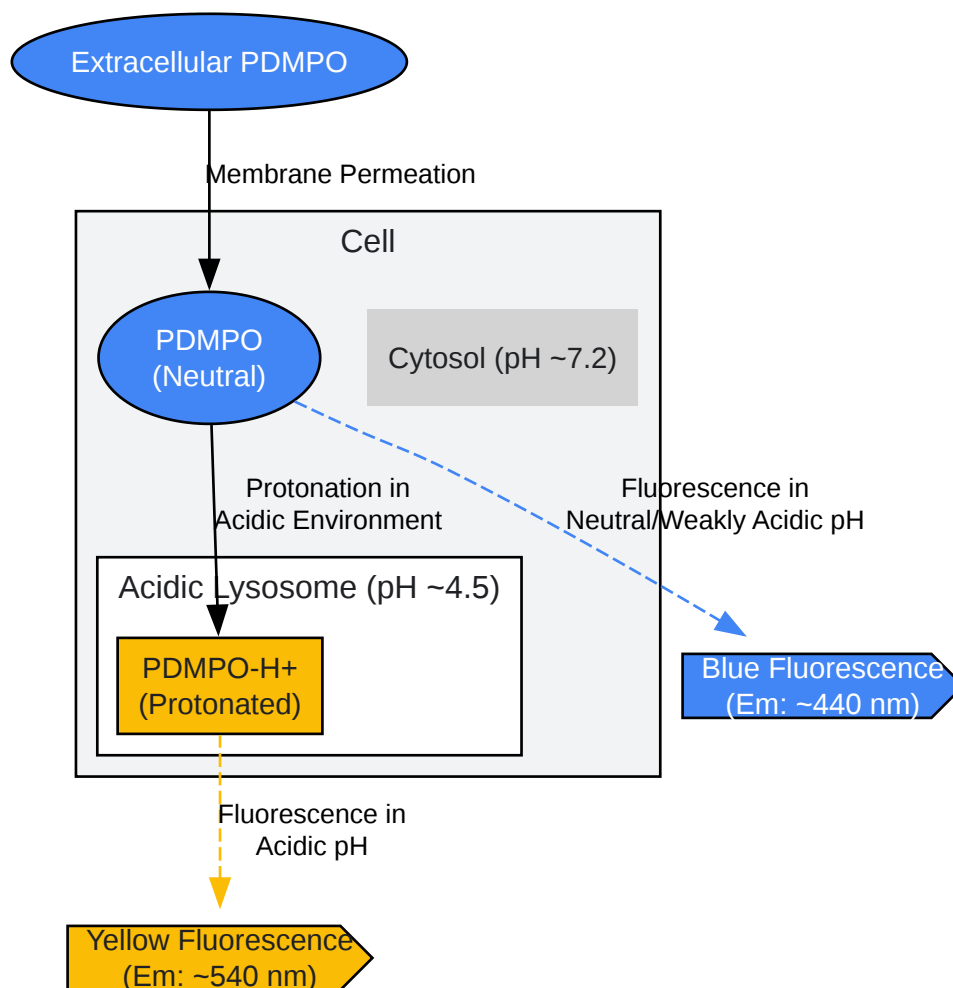
## Protocol 3: Fixed-Cell Staining (Post-Live Staining)

While PDMPO is primarily used for live-cell imaging, a post-staining fixation protocol can be used for endpoint assays.

- Live-Cell Staining: Follow steps 1-3 of the "Staining of Live Adherent Cells" protocol.
- Washing: Discard the staining solution and gently wash the cells three times with ice-cold PBS.
- Fixation: Add 4% paraformaldehyde (PFA) and incubate at room temperature in the dark for 15 minutes.
- Final Washes: Discard the PFA and wash the cells three times with PBS.
- Mounting: Mount the coverslip onto a slide using a suitable mounting medium. The stained and fixed cells can be stored at 4°C, protected from light.

## Visualizations

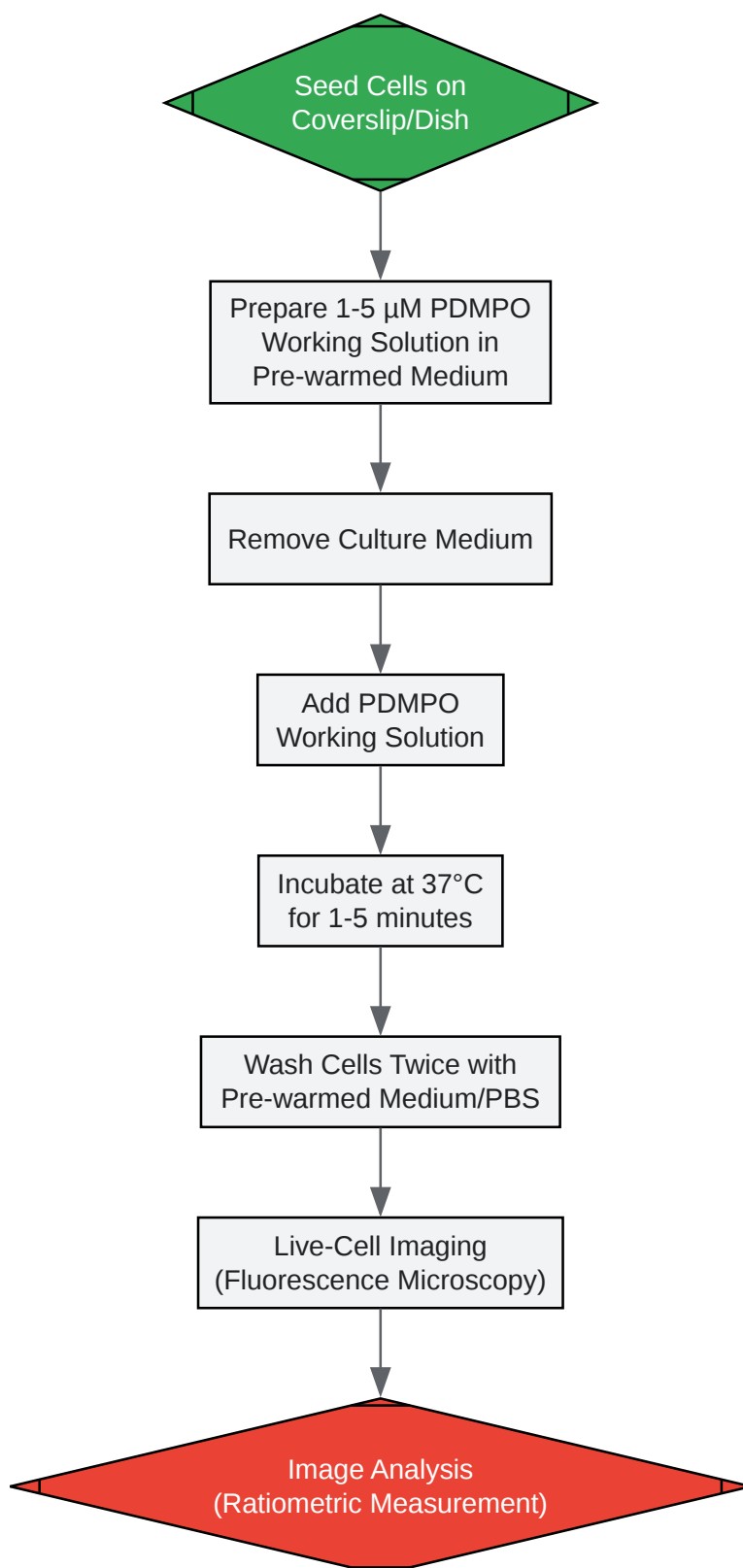
### Mechanism of Action



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Caption: Mechanism of LysoSensor™ PDMPO action in a live cell.

## Experimental Workflow for Live-Cell Imaging



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Caption: Step-by-step workflow for PDMPO staining of live adherent cells.

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## References

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